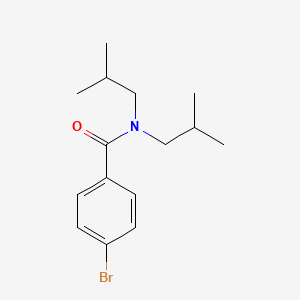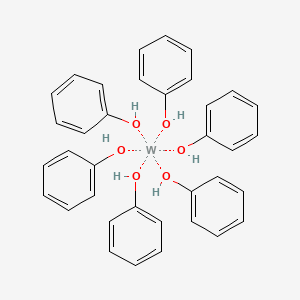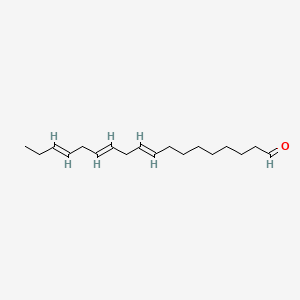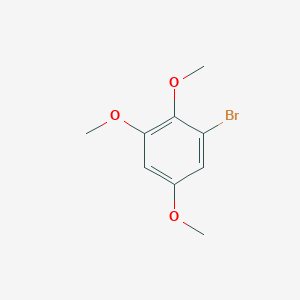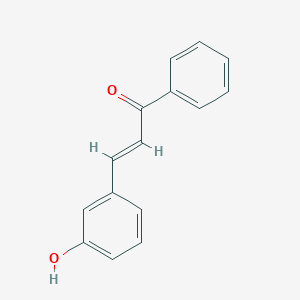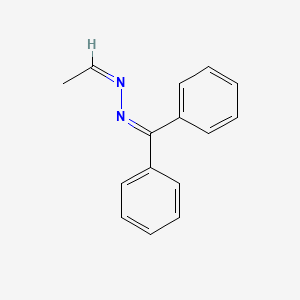
Motretinide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Motretinide is a retinoid.
This compound is an aromatic retinoic acid with antikeratonizing activity. this compound is used as a topical agent in the treatment of acne.
Applications De Recherche Scientifique
Acne Treatment
Motretinide has been evaluated for its efficacy in the treatment of acne vulgaris. A study conducted by Lassus, Juvakoski, and Lauharanta (1984) compared the effects of this compound with benzoyl peroxide in treating acne vulgaris. The study found that both treatments yielded good results, but this compound was better tolerated, with only one case of intolerance reported, compared to local irritation in 73% of patients using benzoyl peroxide (Lassus, Juvakoski, & Lauharanta, 1984).
Comparison with Other Topical Retinoids
Strauss (1986) provided an overview of various studies examining the efficacy of this compound compared to tretinoin in treating acne. This comparison highlighted the significant place of tretinoin in acne treatment but also presented this compound as a viable alternative used in Europe (Strauss, 1986).
Pharmacokinetics and Teratogenicity
Reiners et al. (1988) studied the transplacental pharmacokinetics of this compound, particularly focusing on its teratogenic doses and their distribution in embryos. The study highlighted differences in teratogenic potency among various retinoids, with this compound showing comparatively lower teratogenicity (Reiners et al., 1988).
Immunological Effects
Athanassiades (1981) explored the adjuvant effect of this compound on cell-mediated immunity. The study found that this compound, along with other retinoids, enhanced cell-mediated immunity to sheep red blood cells in mice (Athanassiades, 1981).
Predictive Relevance in Dermatology
Teelmann and Bollag (1990) analyzed the relevance of mouse models in predicting retinoid activity in human dermatology, particularly in the context of psoriasis. They found that mouse models correctly identified the clinical efficacy of various retinoids, including this compound, in treating psoriasis (Teelmann & Bollag, 1990).
Effects on Skin Properties
Haidl and Plewig (1988) reviewed the impact of various topical retinoids, including this compound, on the physical properties of corneocytes in human skin. Their study demonstrated the exfoliative effects of this compound and its comparative skin tolerance (Haidl & Plewig, 1988).
Investigating Retinoids' Action on Skin
Marks et al. (1986) conducted research on the action of topically applied retinoids, including this compound, on skin biology. They assessed the desquamatory action and changes in the epidermal structure due to these retinoids (Marks, Black, Pearse, & Hill, 1986).
Propriétés
Numéro CAS |
54757-59-4 |
|---|---|
Formule moléculaire |
C23H31NO2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
Clé InChI |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
SMILES isomérique |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
SMILES canonique |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
| 56281-36-8 | |
Synonymes |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





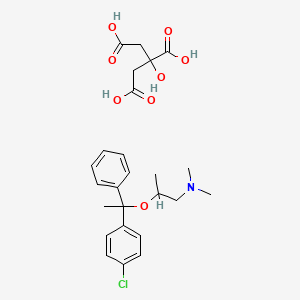
![[1,2,4]Triazolo[3,4-a]phthalazin-3-ol](/img/structure/B1637982.png)

![Benzenamine, 4-[2-(4-nitrophenyl)ethenyl]-N-octadecyl-](/img/structure/B1638004.png)
